molecular formula C22H15NO2 B5858832 2,3-diphenyl-4-quinolinecarboxylic acid

2,3-diphenyl-4-quinolinecarboxylic acid

Cat. No. B5858832
M. Wt: 325.4 g/mol
InChI Key: ZBKJWKHDYQZPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-diphenyl-4-quinolinecarboxylic acid, also known as quinaldine acid, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a complex molecular structure and has been synthesized using several methods.

Scientific Research Applications

2,3-diphenyl-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of science. This compound has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-4-quinolinecarboxylic acid is complex and not fully understood. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA. This inhibition leads to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
2,3-diphenyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial drugs.

Advantages and Limitations for Lab Experiments

2,3-diphenyl-4-quinolinecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have cytotoxic effects on normal cells, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2,3-diphenyl-4-quinolinecarboxylic acid. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 2,3-diphenyl-4-quinolinecarboxylic acid and its potential applications in the development of new antitumor, antiviral, and antimicrobial drugs.

Synthesis Methods

2,3-diphenyl-4-quinolinecarboxylic acid can be synthesized using several methods, including the Skraup method, the Pechmann method, and the Friedländer synthesis. The Skraup method involves the condensation of aniline and glycerol with sulfuric acid and nitrobenzene. The Pechmann method involves the reaction of phenol and maleic anhydride in the presence of a catalyst. The Friedländer synthesis involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize 2,3-diphenyl-4-quinolinecarboxylic acid with varying yields and purity.

properties

IUPAC Name

2,3-diphenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKJWKHDYQZPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diphenylquinoline-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.